Pteryxin Pteryxin Pteryxin is a member of coumarins.
Pteryxin is a natural product found in Kitagawia terebinthacea, Peucedanum japonicum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 13161-75-6
VCID: VC21323550
InChI: InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1
SMILES:
Molecular Formula: C21H22O7
Molecular Weight: 386.4 g/mol

Pteryxin

CAS No.: 13161-75-6

VCID: VC21323550

Molecular Formula: C21H22O7

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Pteryxin - 13161-75-6

Description

Pteryxin is a coumarin derivative, specifically a dihydropyranocoumarin, found in various plants belonging to the Apiaceae family. It has been isolated from species such as Peucedanum japonicum Thunb and Mutellina purpurea . Pteryxin is known for its diverse biological activities, including antiobesity effects and cholinesterase inhibition, making it a compound of interest in pharmaceutical research.

Antiobesity Effects

Pteryxin has been studied for its antiobesity potential, particularly in regulating lipid metabolism. It suppresses triacylglycerol (TG) content in both adipocytes and hepatocytes, indicating its role in reducing fat accumulation . Key genes involved in adipogenesis and lipogenesis, such as sterol regulatory element-binding protein-1 (SREBP-1c), fatty acid synthase (FASN), and acetyl-CoA carboxylase-1 (ACC1), are down-regulated by pteryxin, while genes involved in fatty acid catabolism are up-regulated .

Cell TypePteryxin Concentration (μg/mL)TG Reduction (%)
3T3-L1 Adipocytes10, 15, 2052.7, 53.8, 57.4
HepG2 Hepatocytes10, 15, 2025.2, 34.1, 27.4

Cholinesterase Inhibition

Pteryxin is a potent inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease pathology. It exhibits a higher inhibitory activity against BChE compared to galanthamine, a known cholinesterase inhibitor . Molecular docking studies suggest that pteryxin forms strong interactions within the BChE active site, contributing to its inhibitory efficacy .

CompoundIC50 (μg/mL)Inhibition at 100 μg/mL (%)
Pteryxin12.96 ± 0.7091.62 ± 1.53 (BChE)
Galanthamine22.16 ± 0.9181.93 ± 2.52 (BChE)

Pharmacokinetics

Pharmacokinetic studies on pteryxin have been conducted in rats, where it was administered orally in combination with bergapten. The peak plasma concentration of pteryxin was reached at 2 hours post-administration, with a rapid metabolism indicated by the presence of metabolites within 1 hour . This suggests that pteryxin undergoes quick biotransformation in vivo.

Pharmacokinetic ParameterValue
Peak Concentration (Cmax)142.78 µg/L
Time to Peak Concentration (Tmax)2 hours
Half-lifeNot specified
Area Under Curve (AUC0-t)1093.216 µg/L/h
CAS No. 13161-75-6
Product Name Pteryxin
Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
IUPAC Name [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate
Standard InChI InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1
Standard InChIKey LYUZYPKZQDYMEE-YRCPKEQFSA-N
Isomeric SMILES C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Canonical SMILES CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Synonyms pteryxin
PubChem Compound 5281425
Last Modified Aug 15 2023

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